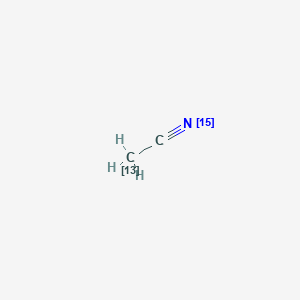

Methyl-13C cyanide-15N

Übersicht

Beschreibung

Methyl-13C cyanide-15N, also known as acetonitrile-1-13C,15N, is a stable isotopically labeled compound. It is a derivative of acetonitrile where the carbon and nitrogen atoms are replaced with their isotopes, carbon-13 and nitrogen-15, respectively. This compound is primarily used in scientific research, particularly in nuclear magnetic resonance (NMR) spectroscopy, due to its unique isotopic labeling which allows for detailed structural and dynamic studies of molecules.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of Methyl-13C cyanide-15N involves the incorporation of carbon-13 and nitrogen-15 isotopes into the acetonitrile molecule. One common method is the reaction of 13C-labeled methyl iodide with 15N-labeled sodium cyanide under controlled conditions. The reaction typically occurs in an anhydrous solvent such as dimethyl sulfoxide (DMSO) or acetonitrile itself, at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of isotopically labeled compounds like this compound is generally carried out in specialized facilities equipped to handle and incorporate stable isotopes. The process involves the use of isotopically enriched precursors and stringent reaction conditions to ensure high purity and yield of the labeled product. The final product is then purified using techniques such as distillation or chromatography to remove any impurities.

Analyse Chemischer Reaktionen

Types of Reactions: Methyl-13C cyanide-15N undergoes various chemical reactions similar to its non-labeled counterpart, acetonitrile. These reactions include:

Oxidation: this compound can be oxidized to form acetic acid or its derivatives.

Reduction: It can be reduced to form ethylamine or other amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

Substitution: Nucleophiles such as hydroxide ions (OH-) or amines in basic or neutral conditions.

Major Products Formed:

Oxidation: Acetic acid or its isotopically labeled derivatives.

Reduction: Ethylamine or other isotopically labeled amines.

Substitution: Various substituted nitriles depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

NMR Probing of Enzyme Active Sites

Methyl-13C cyanide-15N is utilized as a sensitive NMR probe to study the binding sites of cytochrome P450 enzymes. The compound's ability to bind selectively allows researchers to observe chemical shift perturbations that indicate structural changes upon substrate or inhibitor binding. For instance, studies have shown that the 13C NMR shifts can provide insights into the donor effects of proximal ligands in heme complexes .

Isotope Labeling for Dynamics Studies

The incorporation of 15N into methyl cyanide enables detailed investigations into molecular dynamics and conformational changes in proteins. The unique spin-spin coupling constants, such as and , can be used to confirm ring closures in heterocycles, which are crucial for understanding biochemical pathways .

| Application | Description | Reference |

|---|---|---|

| NMR Probing | Studies binding sites in cytochrome P450 enzymes | |

| Isotope Labeling | Confirms structural changes in proteins through spin-spin couplings |

Synthesis of Heterocycles

This compound plays a pivotal role in the synthesis of various nitrogen-containing heterocycles. The selective labeling allows chemists to track reaction pathways and confirm the formation of specific products through NMR analysis. For example, the formation of bicyclic compounds can be monitored using the distinct couplings observed during reactions involving 15N-labeled precursors .

Mechanistic Studies

The compound is also instrumental in elucidating reaction mechanisms involving nucleophilic and electrophilic interactions with heterocycles. By analyzing the coupling constants, researchers can determine the sites and mechanisms of these interactions, providing deeper insights into chemical transformations .

| Application | Description | Reference |

|---|---|---|

| Heterocycle Synthesis | Tracks formation pathways via NMR analysis | |

| Mechanistic Studies | Analyzes nucleophilic/electrophilic interactions in heterocycles |

Isotopic Fractionation Studies

In environmental studies, this compound can be used to investigate isotopic fractionation processes in natural systems. For instance, laboratory studies have demonstrated how this compound can help measure isotopic ratios in methane and nitrogen mixtures, providing insights into biogeochemical cycles on Earth and extraterrestrial bodies like Titan .

| Application | Description | Reference |

|---|---|---|

| Isotopic Fractionation | Measures isotopic ratios in environmental samples |

Case Study 1: Cytochrome P450 Binding

A study utilized this compound to investigate the binding dynamics of substrates to cytochrome P450 enzymes. The results indicated significant shifts in both 1H and 13C NMR spectra upon substrate binding, confirming the utility of this compound as a probe for active site characterization .

Case Study 2: Heterocycle Formation

Research on the synthesis of bicyclic compounds using this compound revealed that specific couplings could confirm the successful closure of azole rings during reactions with various electrophiles. This approach allowed for a more nuanced understanding of reaction mechanisms involving nitrogen heterocycles .

Wirkmechanismus

The mechanism by which Methyl-13C cyanide-15N exerts its effects is primarily through its use as a tracer in NMR spectroscopy. The isotopic labeling allows for the detailed study of molecular structures and dynamics by providing distinct signals for the labeled carbon and nitrogen atoms. This enables researchers to track the movement and interactions of these atoms within a molecule, providing valuable insights into the molecular mechanisms and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Methyl-13C cyanide-15N is unique due to its dual isotopic labeling, which provides distinct advantages in NMR spectroscopy and other analytical techniques. Similar compounds include:

Acetonitrile-1-13C: Labeled only with carbon-13.

Acetonitrile-15N: Labeled only with nitrogen-15.

Sarcosine-13C3, 15N methyl ester hydrochloride: Another dual-labeled compound used in similar applications.

Compared to these compounds, this compound offers a more comprehensive labeling approach, allowing for the simultaneous observation of both carbon and nitrogen atoms within a molecule, thus providing more detailed and informative data in scientific studies.

Biologische Aktivität

Methyl-13C cyanide-15N is a compound of significant interest in various biological and chemical research fields. This article aims to provide a comprehensive overview of its biological activity, focusing on its metabolic pathways, interactions, and potential applications.

Chemical Structure and Properties

This compound is an isotopically labeled derivative of methyl cyanide (also known as acetonitrile), where the carbon and nitrogen atoms are substituted with stable isotopes and . This modification allows researchers to trace its metabolic pathways and interactions in biological systems through techniques such as NMR spectroscopy.

Metabolic Pathways

Cyanide Metabolism

Cyanides, including methyl cyanide, are known for their toxicity, primarily due to their ability to inhibit cytochrome c oxidase in the mitochondrial electron transport chain. However, certain organisms have developed metabolic pathways to detoxify cyanides. The β-cyanoalanine synthase (β-CAS) pathway is one such mechanism identified in cyanogenic plants, which converts cyanide into less harmful compounds like β-cyanoalanine . This pathway plays a crucial role in the detoxification of cyanides produced during various metabolic processes.

Detoxification Mechanisms

Research indicates that this compound can be metabolized via similar detoxification pathways. For instance, studies have shown that the incorporation of isotopically labeled cyanides into plant systems can help elucidate the mechanisms of cyanide detoxification and assimilation . The use of stable isotopes allows for precise tracking of metabolic fates and interactions within biological systems.

Biological Activity

Toxicity and Effects on Organisms

Methyl cyanide exhibits toxic effects primarily due to its rapid absorption and interference with cellular respiration. In mammals, exposure can lead to symptoms such as headache, dizziness, and respiratory distress. In plants, however, the presence of this compound can trigger stress responses that activate protective pathways, including those involved in nitrogen metabolism .

Case Studies

- Plant Responses to Cyanide Exposure : A study demonstrated that when plants were exposed to this compound, they activated specific genes associated with the β-CAS pathway. This activation was correlated with increased levels of β-cyanoalanine, indicating successful detoxification .

- Animal Models : Research involving animal models has shown that exposure to labeled methyl cyanide can affect metabolic rates and enzyme activities related to detoxification processes. For example, increased activity of rhodanese (a detoxifying enzyme) was observed following exposure .

Table 1: Summary of Biological Effects of this compound

| Organism Type | Observed Effect | Mechanism |

|---|---|---|

| Plants | Activation of β-CAS pathway | Detoxification of cyanide |

| Mammals | Respiratory distress | Inhibition of cytochrome c oxidase |

| Bacteria | Utilization as carbon source | Metabolic adaptation |

Applications in Research

The isotopic labeling of methyl cyanide enhances its utility in various research applications:

- Metabolic Tracing : The use of and allows researchers to trace the pathways through which cyanides are metabolized in different organisms.

- Environmental Studies : Understanding how different ecosystems handle cyanides can inform bioremediation strategies.

- Pharmaceutical Development : Insights gained from studying the biological activity of this compound may lead to novel therapeutic approaches for conditions related to cyanide toxicity.

Eigenschaften

IUPAC Name |

acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3N/c1-2-3/h1H3/i1+1,3+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEVYAHXRMPXWCK-ZKDXJZICSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH3]C#[15N] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30480078 | |

| Record name | Methyl-13C cyanide-15N | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30480078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

43.038 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1755-38-0 | |

| Record name | Acetonitrile-2-13C-15N | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1755-38-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl-13C cyanide-15N | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30480078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1755-38-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.